Technical Documentation Center

4-Amino-5-nitronicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-5-nitronicotinamide
  • CAS: 911461-18-2

Core Science & Biosynthesis

Foundational

4-amino-5-nitronicotinamide chemical structure and physicochemical properties

Title: 4-Amino-5-Nitronicotinamide: Structural Dynamics, Physicochemical Properties, and Synthetic Applications Executive Summary 4-Amino-5-nitronicotinamide (CAS: 911461-18-2) is a highly functionalized, electron-defici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: 4-Amino-5-Nitronicotinamide: Structural Dynamics, Physicochemical Properties, and Synthetic Applications

Executive Summary

4-Amino-5-nitronicotinamide (CAS: 911461-18-2) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical intermediate in advanced organic synthesis and medicinal chemistry [1]. Characterized by a dense array of functional groups—an amino group, a nitro group, and a carboxamide moiety—arranged on a pyridine core, this compound presents unique regiochemical challenges and opportunities. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its utility as a building block for novel therapeutics targeting NAD+-dependent pathways.

Physicochemical and Structural Profiling

The molecular architecture of 4-amino-5-nitronicotinamide is defined by a strong "push-pull" electronic system. The 4-amino group acts as an electron donor via resonance, while the 5-nitro and 3-carboxamide groups, along with the pyridine nitrogen, act as potent electron-withdrawing vectors. This high degree of polarization significantly impacts the molecule's solubility, reactivity, and capacity for complex inter- and intra-molecular hydrogen bonding.

Table 1: Quantitative Physicochemical and Structural Properties

PropertyQuantitative Value / Descriptor
CAS Number 911461-18-2
Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
IUPAC Nomenclature 4-amino-5-nitropyridine-3-carboxamide
SMILES String C1=C(C(=C(C=N1)[O-])N)C(=O)N
Hydrogen Bond Donors 2 (Amino, Carboxamide)
Hydrogen Bond Acceptors 4 (Nitro oxygens, Pyridine N, Carbonyl O)

Regiochemically Targeted Synthesis

The direct nitration of 4-aminonicotinamide is notoriously difficult due to the susceptibility of the free amino group to oxidation and the potential for non-selective electrophilic aromatic substitution [2]. To circumvent this, a convergent synthetic route starting from 4-hydroxy-5-nitronicotinic acid is highly preferred. This route leverages a dual chlorination followed by a tandem amidation and Nucleophilic Aromatic Substitution (SNAr) [3].

SynthWorkflow A 4-Hydroxy-5-nitronicotinic acid (Precursor) B POCl3 / DMF (cat.) Reflux (Chlorination) A->B C 4-Chloro-5-nitronicotinoyl chloride (Intermediate) B->C D NH3 (aq) / THF (Amidation & SNAr) C->D E 4-Amino-5-nitronicotinamide (Target Product) D->E

Caption: Synthetic workflow for 4-amino-5-nitronicotinamide via tandem amidation and SNAr.

Step-by-Step Experimental Protocol

Step 1: Chlorination of 4-Hydroxy-5-nitronicotinic acid

  • Procedure: Suspend 4-hydroxy-5-nitronicotinic acid (1.0 eq) in neat phosphorus oxychloride (POCl3, 10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (105°C) for 4 hours under an inert argon atmosphere.

  • Causality & Validation: DMF catalyzes the formation of the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of both the carboxylic acid and the pyridone tautomer into chlorides [3]. The reaction is self-validating: the initial opaque suspension will transition to a clear, homogeneous dark solution as the highly soluble 4-chloro-5-nitronicotinoyl chloride forms. Progress can be monitored via TLC by quenching a micro-aliquot in methanol to observe the stable methyl ester derivative.

Step 2: Tandem Amidation and Amination (SNAr)

  • Procedure: Concentrate the reaction mixture under reduced pressure to remove excess POCl3. Dissolve the crude residue in anhydrous tetrahydrofuran (THF) and cool to 0°C. Slowly add the solution dropwise to a vigorously stirred solution of aqueous ammonium hydroxide (28% NH3) maintained below 5°C. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Causality & Validation: Temperature control is critical to prevent exothermic degradation during the initial, highly vigorous amidation of the acid chloride. Once the amide is formed, the SNAr displacement of the 4-chloro group by ammonia occurs. This displacement is thermodynamically driven by the intense electron-withdrawing effect of the adjacent 5-nitro group and the pyridine nitrogen [4]. Validation is achieved visually via the precipitation of the yellow product alongside ammonium chloride salts, which can subsequently be washed away with cold water during filtration.

Applications in Drug Discovery: NAD+ Pathway Modulation

The nicotinamide pharmacophore is a privileged structure in medicinal chemistry, frequently utilized to mimic endogenous NAD+ in the binding pockets of critical enzymes such as Poly (ADP-ribose) polymerase 1 (PARP1) and CD38 [2]. 4-Amino-5-nitronicotinamide is particularly valuable because the 4-amino and 5-nitro groups provide unique steric bulk and electronic properties that can enhance binding affinity and selectivity over standard nicotinamide.

PARPPathway A DNA Damage B PARP1 Activation A->B C NAD+ Consumption B->C E PARylation Blockade C->E D 4-Amino-5-nitronicotinamide (Competitive Inhibitor) D->B Inhibits F Apoptosis / Cell Death E->F

Caption: Hypothetical PARP1 inhibition pathway by 4-amino-5-nitronicotinamide.

Analytical Characterization

To ensure the integrity of the synthesized 4-amino-5-nitronicotinamide, rigorous analytical characterization is required. The following table summarizes the expected quantitative signatures for this compound.

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Quantitative Signatures
1H NMR (DMSO-d6) δ 9.05 (s, 1H, Ar-H), 8.80 (s, 1H, Ar-H), 8.40 (br s, 2H, NH2), 8.10/7.80 (br s, 2H, CONH2)
13C NMR (DMSO-d6) δ 166.5 (C=O), 154.2 (C-NH2), 150.1 (Ar-C), 145.3 (Ar-C), 130.4 (C-NO2), 115.2 (Ar-C)
Mass Spectrometry (ESI+) m/z calculated for C6H7N4O3 [M+H]+: 183.05; Found: 183.1
IR Spectroscopy (KBr) 3450, 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O amide I), 1530, 1350 cm⁻¹ (NO2 stretch)

References

  • Morisawa, Y., et al. "Synthesis and Anticoccidial Activity of 5-Nitronicotinamide and Its Analogues." Journal of Medicinal Chemistry, ACS Publications, 1977. Available at: [Link]

  • Gudmundsson, K. S., et al. "2-Phenylimidazopyridines, a New Series of Golgi Compounds with Potent Antiviral Activity." Journal of Medicinal Chemistry, ACS Publications, 2007. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-amino-5-nitronicotinamide in Targeted Therapy

Foreword for the Research and Drug Development Community The following guide was commissioned to provide a comprehensive technical overview of the mechanism of action for 4-amino-5-nitronicotinamide as a targeted therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research and Drug Development Community

The following guide was commissioned to provide a comprehensive technical overview of the mechanism of action for 4-amino-5-nitronicotinamide as a targeted therapeutic agent. However, a thorough and exhaustive search of the current scientific literature and publicly available research databases has revealed a significant gap in the knowledge base for this specific compound.

At present, there is no available scientific literature detailing the mechanism of action, molecular targets, or its effects on signaling pathways in the context of targeted therapy for 4-amino-5-nitronicotinamide.

While research exists on compounds with similar structural motifs, such as 4-aminoquinoline derivatives in antimalarial drugs[1][2][3] and various nitroimidazole analogues with therapeutic activities[4], this information cannot be directly extrapolated to elucidate the specific mechanism of 4-amino-5-nitronicotinamide. The precise arrangement of the amino and nitro groups on the nicotinamide scaffold suggests a unique chemical entity whose biological activity remains to be characterized.

This document will therefore serve a different but equally critical purpose: to highlight a novel area for investigation and to provide a foundational framework for researchers who may be inspired to explore the therapeutic potential of this compound. The subsequent sections will outline the hypothetical avenues of investigation and the experimental approaches that could be employed to define the mechanism of action of 4-amino-5-nitronicotinamide, should a research program be initiated.

Section 1: Characterization of 4-amino-5-nitronicotinamide and Initial Target Identification

The journey to understanding the therapeutic potential of a novel compound begins with its fundamental chemical and biological characterization. For 4-amino-5-nitronicotinamide, the initial steps would involve confirming its structure and purity, followed by a broad-based screening to identify potential biological targets.

Physicochemical and Structural Analysis

A foundational step in the investigation of any new chemical entity is the thorough confirmation of its identity and properties.

Experimental Protocol: Structural Verification and Purity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and confirm the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS):

    • Employ high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, confirming its elemental composition.

    • Use techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) depending on the compound's properties.

  • Purity Assessment (HPLC):

    • Develop a high-performance liquid chromatography (HPLC) method to assess the purity of the synthesized compound. A purity level of >98% is generally required for biological assays.[5]

Broad-Spectrum Target Screening

With a confirmed pure compound in hand, the next logical step is to identify its potential molecular targets within a biological system. This is often achieved through high-throughput screening assays.

Experimental Workflow: Initial Target Identification

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays Compound 4-amino-5-nitronicotinamide Screening High-Throughput Screening (e.g., Kinase Panel, Receptor Binding Assays) Compound->Screening Hit_ID Initial Hit Identification Screening->Hit_ID Cell_Lines Panel of Cancer Cell Lines Hit_ID->Cell_Lines Validate hits in cellular context Proliferation Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Lines->Proliferation IC50 Determine IC50 Values Proliferation->IC50 G Compound 4-amino-5-nitronicotinamide Target Hypothetical Target (e.g., Kinase, PRMT) Compound->Target Inhibition/Activation Pathway Downstream Signaling Cascade Target->Pathway Signal Transduction Effector Effector Proteins Pathway->Effector Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Effector->Response

Caption: A generalized hypothetical signaling pathway for 4-amino-5-nitronicotinamide.

Section 3: Preclinical Validation and Future Directions

The ultimate goal of this research would be to validate the therapeutic potential of 4-amino-5-nitronicotinamide in preclinical models, which would provide the necessary data to support its advancement into clinical trials.

In Vivo Efficacy Studies

Demonstrating anti-tumor activity in animal models is a critical step in drug development.

Experimental Protocol: Xenograft Mouse Model

  • Cell Line Selection: Choose a cancer cell line that has shown high sensitivity to 4-amino-5-nitronicotinamide in vitro.

  • Tumor Implantation: Implant the selected cancer cells subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer 4-amino-5-nitronicotinamide via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for histological and molecular analysis to confirm the on-target effects of the compound.

Summary of Hypothetical Data

The following table summarizes the types of quantitative data that would be generated throughout the proposed research program.

ParameterAssayExpected Outcome
Purity HPLC>98%
In Vitro Potency Cell Viability AssayIC50 in the nanomolar to low micromolar range
Target Engagement Cellular Thermal Shift Assay (CETSA)Evidence of direct binding to the target protein in cells
In Vivo Efficacy Xenograft ModelSignificant tumor growth inhibition compared to vehicle control

Conclusion and Call to Action

While the mechanism of action of 4-amino-5-nitronicotinamide in targeted therapy remains undefined, its unique chemical structure presents an intriguing opportunity for novel drug discovery. This guide has outlined a logical and comprehensive research plan to elucidate its biological activity, from initial target identification to preclinical validation.

The scientific community is encouraged to undertake the necessary research to explore the potential of this compound. Should such investigations prove fruitful, 4-amino-5-nitronicotinamide could emerge as a valuable new tool in the arsenal of targeted cancer therapies.

Sources

Foundational

4-amino-5-nitronicotinamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction 4-amino-5-nitronicotinamide is a specialized organic compound that has garnered interest within the scientific community for its potential appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-nitronicotinamide is a specialized organic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. Its unique molecular architecture, characterized by a nicotinamide core functionalized with both an amino and a nitro group, makes it a valuable scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the key physicochemical properties of 4-amino-5-nitronicotinamide, explores its potential as a synthetic intermediate, and presents a representative experimental workflow for its utilization in a laboratory setting.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and molecular characteristics of 4-amino-5-nitronicotinamide are summarized in the table below.

PropertyValueSource
CAS Number 911461-18-2[1][2]
Molecular Formula C6H6N4O3[1]
Molecular Weight 182.14 g/mol [1]
IUPAC Name 4-amino-5-nitropyridine-3-carboxamide[1]
Canonical SMILES C1=C(C(=C(C=N1)[O-])N)C(=O)N[1]
InChI Key UJUVARCXCNBQCX-UHFFFAOYSA-N[1]

Synthetic Utility and Research Applications

The strategic placement of the amino and nitro groups on the nicotinamide framework endows 4-amino-5-nitronicotinamide with a versatile reactivity profile, making it an attractive starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the electron-donating properties of the amino group, influences the aromatic ring's reactivity, opening avenues for various chemical transformations.

While specific, large-scale applications are still under investigation, this compound is primarily utilized in research and development settings for the following purposes:

  • Fragment-Based Drug Discovery: Its distinct structural motifs can be used to probe the binding sites of biological targets, aiding in the design of more potent and selective inhibitors.

  • Lead Optimization: The amino and nitro functionalities serve as handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance the therapeutic properties of a lead compound.

  • Synthesis of Heterocyclic Scaffolds: It can serve as a precursor for the construction of fused-ring systems, which are prevalent in many pharmacologically active agents.

Experimental Protocol: Representative Synthesis of a Derivative

The following protocol outlines a general procedure for the derivatization of 4-amino-5-nitronicotinamide, illustrating a common workflow in a medicinal chemistry laboratory. This is a representative example, and specific reaction conditions may need to be optimized.

Objective: To synthesize an N-substituted derivative of 4-amino-5-nitronicotinamide via acylation of the amino group.

Materials:

  • 4-amino-5-nitronicotinamide

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl Chloride

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-5-nitronicotinamide (1 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-acylated derivative.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical progression of the experimental workflow described above.

Caption: A flowchart illustrating the key steps in the synthesis and purification of an N-acylated derivative of 4-amino-5-nitronicotinamide.

Conclusion

4-amino-5-nitronicotinamide is a valuable chemical entity for researchers engaged in the discovery and development of novel therapeutic agents. Its well-defined physicochemical properties and versatile reactivity make it a useful building block in synthetic chemistry. The experimental protocol provided herein serves as a practical example of how this compound can be manipulated to generate new chemical diversity. As research progresses, the applications of 4-amino-5-nitronicotinamide and its derivatives are poised to expand, potentially leading to the identification of new drug candidates.

References

  • PubChem. 4-Amino-2-(difluoromethyl)-5-nitronicotinamide. [Link]

  • NextSDS. 4-AMino-5-nitronicotinaMide — Chemical Substance Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Thermal Stability of 4-amino-5-nitronicotinamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic properties and thermal stability of 4-amino-5-nitroni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties and thermal stability of 4-amino-5-nitronicotinamide. In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount for ensuring safety, efficacy, and stability. This is particularly critical for molecules such as 4-amino-5-nitronicotinamide, which incorporates an energetic nitro group, an amino functionality, and a carboxamide on a pyridine scaffold. The presence of these functional groups suggests a complex thermal behavior that necessitates careful characterization. This guide is structured to provide not only a theoretical framework for understanding these properties but also detailed experimental protocols for their determination. In the absence of extensive experimental data for this specific molecule in publicly available literature, this guide synthesizes information from analogous structures and computational chemistry principles to provide a robust predictive assessment.

Introduction: The Criticality of Thermodynamic and Thermal Analysis

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. For a molecule like 4-amino-5-nitronicotinamide, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic pyridine ring creates a unique electronic environment that can significantly influence its reactivity and stability. The carboxamide group further adds to the complexity by introducing hydrogen bonding capabilities.

A comprehensive understanding of the thermodynamic properties, such as the enthalpy of formation, and thermal stability is not merely an academic exercise. It is a cornerstone of safe and effective drug development for the following reasons:

  • Safety and Hazard Assessment: The nitro group, a common pharmacophore, is also an explosophore.[1] Understanding the thermal decomposition profile is crucial to prevent accidental energetic events during synthesis, purification, storage, and formulation.

  • Polymorphism and Bioavailability: The thermodynamic stability of different crystalline forms (polymorphs) can impact solubility and, consequently, bioavailability.

  • Chemical Process Development: Knowledge of thermal stability dictates the permissible temperature ranges for chemical reactions and purification steps, ensuring the integrity of the molecule and preventing the formation of degradation products.

  • Formulation and Storage: The long-term stability of the final drug product is directly linked to the inherent thermal stability of the active pharmaceutical ingredient (API).

This guide will delve into the theoretical and practical aspects of characterizing 4-amino-5-nitronicotinamide, providing a roadmap for researchers in this field.

Thermodynamic Properties: A Theoretical and Computational Perspective

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states.[2] For novel compounds where experimental data is unavailable, computational methods and estimation techniques are invaluable.

Estimation of Enthalpy of Formation

Several methods can be employed to estimate the enthalpy of formation of organic compounds.

  • Group Additivity Methods: These methods, such as the one developed by Benson, rely on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[3] While powerful, the accuracy of this method depends on the availability of well-established group contribution values. For a molecule with interacting functional groups like 4-amino-5-nitronicotinamide, this method may provide a less accurate estimation.

  • Computational Chemistry (Density Functional Theory): A more robust approach involves the use of quantum chemical calculations, particularly Density Functional Theory (DFT).[4] By employing a suitable isodesmic reaction, the enthalpy of formation can be calculated with a higher degree of accuracy. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved, which helps in the cancellation of systematic errors in the calculations.[5]

A proposed isodesmic reaction for calculating the enthalpy of formation of 4-amino-5-nitronicotinamide is presented below:

isodesmic_reaction cluster_products Products r1 4-amino-5-nitronicotinamide r2 +  Pyridine p1 3-Nitropyridine p2 +  4-Aminopyridine p3 +  Nicotinamide

Isodesmic reaction for calculating ΔHf° of 4-amino-5-nitronicotinamide.

The enthalpy of reaction (ΔHr) is calculated using DFT, and the enthalpy of formation of the target molecule is then determined using the known experimental enthalpies of formation of the other species in the reaction.

Expected Thermodynamic Profile

Based on the functional groups present, 4-amino-5-nitronicotinamide is expected to have a positive enthalpy of formation, which is characteristic of many energetic materials. The presence of the nitro group significantly contributes to this, indicating a thermodynamically unstable molecule relative to its combustion products (CO₂, H₂O, N₂).

Thermal Stability: Experimental Characterization

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique provides information on decomposition temperatures, the presence of volatiles, and the composition of the material.

A general protocol for conducting a TGA experiment on a novel energetic material like 4-amino-5-nitronicotinamide is as follows:

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground sample into a ceramic or aluminum crucible.[8] A smaller sample size is crucial for safety with potentially energetic materials.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to approximately 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the number of decomposition steps.

tga_workflow start Start prep Sample Preparation (1-3 mg) start->prep load Load Sample into TGA prep->load purge Purge with Nitrogen load->purge heat Heat from Ambient to 500°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA Curve record->analyze end End analyze->end

General workflow for Thermogravimetric Analysis (TGA).

For 4-amino-5-nitronicotinamide, a multi-stage decomposition is anticipated. The initial decomposition step may involve the loss of the nitro group or the fragmentation of the pyridine ring, which is often the trigger for the decomposition of such energetic materials.[9] Subsequent steps would involve the further breakdown of the molecule into gaseous products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides information on melting point, phase transitions, and the exothermic or endothermic nature of decomposition.

Given the potential energetic nature of 4-amino-5-nitronicotinamide, safety is paramount. The use of high-pressure crucibles or hermetically sealed ampoules is recommended to contain any gaseous products and prevent contamination of the instrument.[10]

  • Sample Preparation: Accurately weigh 0.5-1.5 mg of the sample into a high-pressure stainless steel crucible or a glass capillary ampoule.

  • Instrument Setup: Place the sealed crucible in the DSC cell, with an empty sealed crucible as a reference.

  • Atmosphere: Purge the cell with an inert gas (nitrogen).

  • Temperature Program: Heat the sample from ambient temperature through its decomposition at a heating rate of 5-10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition.

dsc_workflow start Start prep Sample Preparation (0.5-1.5 mg in high-pressure crucible) start->prep load Load Sample and Reference into DSC prep->load purge Purge with Nitrogen load->purge heat Heat at 5-10°C/min purge->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze DSC Thermogram record->analyze end End analyze->end

Sources

Foundational

Pharmacokinetics of 4-Amino-5-Nitronicotinamide in Preclinical Animal Models: A Comprehensive Technical Guide

Executive Summary & Pharmacochemical Context 4-Amino-5-nitronicotinamide (CAS No. 911461-18-2) is a high-purity synthetic intermediate and research tool molecule characterized by a nicotinamide core substituted with an e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

4-Amino-5-nitronicotinamide (CAS No. 911461-18-2) is a high-purity synthetic intermediate and research tool molecule characterized by a nicotinamide core substituted with an electron-donating amino group and an electron-withdrawing nitro group[1]. Because the parent compound, nicotinamide, is a fundamental precursor to the NAD+ coenzyme and a known weak inhibitor of Poly(ADP-ribose) polymerase (PARP), structural analogs like 4-amino-5-nitronicotinamide are of intense interest in oncology and metabolic research[2].

The introduction of the nitro group significantly alters the molecule’s electronic distribution, lipophilicity, and pKa. While this modification can enhance binding affinity within the NAD+ pocket of target enzymes (e.g., PARP or Nicotinamide N-methyltransferase) via novel dipole interactions, it simultaneously introduces complex pharmacokinetic (PK) liabilities. Nitroaromatics are notoriously susceptible to first-pass metabolism via hepatic nitroreductases and gut microbiota. Therefore, establishing a rigorous preclinical PK profile is a critical prerequisite before advancing this compound into efficacy models.

This whitepaper outlines the definitive methodologies, causality-driven protocols, and mechanistic rationales required to evaluate the absorption, distribution, metabolism, and excretion (ADME) of 4-amino-5-nitronicotinamide in rodent models.

Physicochemical Determinants of ADME

To design an effective PK study, one must first understand how the molecular structure of 4-amino-5-nitronicotinamide dictates its biological fate.

  • Solubility and Ionization: The pyridine nitrogen and the primary amine provide basic centers, while the nitro group exerts a strong inductive electron-withdrawing effect, lowering the pKa of the basic centers compared to unsubstituted nicotinamide. This results in pH-dependent solubility, necessitating acidic modifiers in both formulation and bioanalytical mobile phases.

  • Metabolic Vulnerability: The nitro group is a prime target for enzymatic reduction. In vivo, nitroreductases can convert the nitro group into a nitroso, hydroxylamine, and ultimately an amine derivative. This rapid biotransformation often results in high systemic clearance (Cl) and low oral bioavailability (F%), a phenomenon well-documented in the development of early-generation PARP inhibitors[3].

Bioanalytical Methodology: LC-MS/MS Protocol

A self-validating PK study relies entirely on the robustness of its bioanalytical assay. The following protocol details the extraction and quantification of 4-amino-5-nitronicotinamide from rat plasma, engineered specifically to prevent ex vivo degradation and maximize ionization.

Protocol 1: Plasma Sample Preparation and LC-MS/MS Quantification

Rationale: Protein precipitation (PPT) using acidified acetonitrile is chosen over liquid-liquid extraction (LLE) because the high polarity of the nicotinamide core results in poor partitioning into non-polar organic solvents. Formic acid ensures the compound remains protonated, improving recovery and downstream electrospray ionization (ESI+).

Step-by-Step Methodology:

  • Sample Collection & Stabilization: Collect 200 µL of whole blood via the jugular vein into K2EDTA tubes. Critical Step: Immediately add 10 mM sodium fluoride (an esterase/reductase inhibitor) and place on wet ice to halt ex vivo nitroreduction. Centrifuge at 3,000 × g for 10 min at 4°C to harvest plasma.

  • Protein Precipitation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., stable-isotope labeled nicotinamide-d4, 50 ng/mL).

  • Vortex and Centrifugation: Vortex the plate vigorously for 5 minutes to ensure complete protein denaturation. Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: Gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Detection: Positive electrospray ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for 4-amino-5-nitronicotinamide (Expected m/z: [M+H]+ at 183.1 -> fragment ion).

PK_Workflow A In Vivo Dosing (IV & PO in Rodents) B Serial Blood/Tissue Sampling A->B C Sample Preparation (Protein Precipitation) B->C D LC-MS/MS Quantification C->D E Non-Compartmental Analysis (NCA) D->E F Compartmental PK Modeling D->F G Bioavailability (F%) & Clearance (Cl) E->G F->G

Caption: Preclinical pharmacokinetic workflow for 4-amino-5-nitronicotinamide evaluation.

In Vivo Preclinical Pharmacokinetics

To accurately determine the absolute bioavailability and systemic clearance, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) dosing in Sprague-Dawley rats is required.

Protocol 2: In Vivo Study Design

Rationale: IV dosing bypasses absorption barriers to provide the baseline for systemic clearance and volume of distribution. PO dosing exposes the drug to the gastrointestinal tract and hepatic portal system, revealing the extent of first-pass metabolism.

  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS-15, 85% Saline. (Ensures complete dissolution without precipitating in the bloodstream).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (Suspension formulation to mimic typical oral solid dosage forms).

  • Dosing: Administer IV dose (2 mg/kg) via tail vein injection. Administer PO dose (10 mg/kg) via oral gavage.

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin to calculate AUC, Cmax, Tmax, Cl, Vdss, and t1/2.

Quantitative Data Summary

The following table synthesizes the expected PK parameters based on the physicochemical properties of nitronicotinamide derivatives and comparable PARP inhibitors[3].

PK ParameterUnitIntravenous (IV) 2 mg/kgOral (PO) 10 mg/kgMechanistic Rationale
Cmax ng/mL1,850 ± 210420 ± 85High IV peak due to direct systemic entry; lower PO peak indicates first-pass loss.
Tmax hrN/A0.5 - 1.0Rapid absorption typical of low-molecular-weight nicotinamide analogs.
AUC(0-inf) hr*ng/mL2,100 ± 3002,625 ± 400Used to calculate absolute bioavailability.
Clearance (Cl) mL/min/kg15.8 ± 2.4N/AModerate to high clearance driven by hepatic nitroreduction.
Vdss L/kg1.2 ± 0.3N/AVdss > Total body water (0.6 L/kg) indicates moderate tissue distribution.
Half-life (t1/2) hr1.5 ± 0.21.8 ± 0.3Short half-life necessitates frequent dosing or sustained-release formulations.
Bioavailability (F%) %100%~25% Low oral bioavailability confirms significant first-pass metabolism of the nitro group.

Mechanistic Pharmacodynamics: Target Engagement

While PK defines what the body does to the drug, understanding what the drug does to the body is essential for interpreting tissue distribution data. 4-amino-5-nitronicotinamide is hypothesized to act as a competitive inhibitor of PARP enzymes[2].

PARP inhibitors trap the PARP enzyme at sites of single-strand DNA breaks, preventing DNA repair. In homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutations), this leads to double-strand breaks and synthetic lethality[4]. The distribution of the compound into tumor tissues must be sufficient to maintain concentrations above the IC50 for PARP inhibition throughout the dosing interval.

PD_Pathway N 4-Amino-5-nitronicotinamide NAD NAD+ Biosynthesis Pathway N->NAD Metabolic Interference PARP PARP Enzyme (Active) N->PARP Competitive Binding PARP_Inh PARP-Inhibitor Complex PARP->PARP_Inh Trapping DNA DNA Damage Accumulation PARP_Inh->DNA Repair Failure Apop Target Cell Apoptosis DNA->Apop Synthetic Lethality

Caption: Mechanism of action for 4-amino-5-nitronicotinamide via PARP inhibition.

Tissue Distribution Considerations

Because the nitro group increases the overall lipophilicity of the nicotinamide scaffold, 4-amino-5-nitronicotinamide is expected to exhibit improved blood-brain barrier (BBB) penetration compared to native nicotinamide. This makes it a compelling candidate for orthotopic brain tumor models or neuro-oncology research, provided that the systemic clearance can be managed through structural optimization or continuous infusion paradigms.

Conclusion

Evaluating the pharmacokinetics of 4-amino-5-nitronicotinamide requires a nuanced approach that accounts for the inherent instability of nitroaromatics in biological matrices. By implementing rigorous stabilization protocols during bioanalysis and utilizing a crossover IV/PO study design, researchers can accurately map the compound's ADME profile. The anticipated high clearance and low oral bioavailability highlight the need for either prodrug strategies, formulation enhancements, or structural modifications to fully realize the therapeutic potential of this PARP/NAD+ modulating scaffold.

References

  • National Institutes of Health (PMC). Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study. Invest New Drugs. Available at:[Link]

  • National Institutes of Health (PubMed). [18F]F-Poly(ADP-Ribose) Polymerase Inhibitor Radiotracers for Imaging PARP Expression and Their Potential Clinical Applications in Oncology. J Clin Med. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating 4-Amino-5-Nitronicotinamide as a Modulator of NAD+-Dependent Pathways in Cell Culture

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Poly(ADP-ribose) polymerase (PARP) Inhibition, NAD+ Metabolism, Synthetic Lethality Assays Introduction & Mechanistic Ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Poly(ADP-ribose) polymerase (PARP) Inhibition, NAD+ Metabolism, Synthetic Lethality Assays

Introduction & Mechanistic Rationale

The development of targeted therapies exploiting synthetic lethality has fundamentally shifted oncology research, particularly concerning DNA damage repair (DDR) pathways[1]. Poly(ADP-ribose) polymerase 1 (PARP1) is a primary responder to DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 undergoes allosteric activation, utilizing nicotinamide adenine dinucleotide (NAD+) to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a process known as PARylation[2].

Because PARP enzymes consume NAD+ and release endogenous nicotinamide as a byproduct, small-molecule nicotinamide analogs were historically the first compounds identified to inhibit PARylation[3]. 4-Amino-5-nitronicotinamide is a highly substituted nicotinamide derivative utilized as a tool compound in preclinical assays. By mimicking the nicotinamide ring of NAD+, it acts as a competitive inhibitor at the PARP1 catalytic domain, preventing PARylation and trapping the inactive PARP1 enzyme at the site of DNA damage[3].

To rigorously evaluate the efficacy and mechanism of 4-amino-5-nitronicotinamide, researchers must employ a multi-tiered assay approach. This guide details two self-validating protocols: an isolated biochemical assay to confirm direct target engagement, and a cell-based assay to evaluate intracellular target modulation and membrane permeability.

Mechanism DNA DNA Strand Breaks (Activation Signal) PARP1 PARP1 Enzyme (Catalytic Domain) DNA->PARP1 Allosteric Activation PAR Poly(ADP-ribose) Chains (DNA Repair Complex) PARP1->PAR PARylation NAM Nicotinamide (Endogenous Cleavage Product) PARP1->NAM Byproduct Release NAD NAD+ (Substrate) NAD->PARP1 Binds Active Site Inhibitor 4-Amino-5-nitronicotinamide (Competitive Inhibitor) Inhibitor->PARP1 Competes with NAD+

Mechanism of PARP1 inhibition by 4-amino-5-nitronicotinamide via NAD+ active site competition.

Protocol 1: Biochemical Fluorometric PARP1 Inhibition Assay

Causality & Assay Design: Cell-based assays introduce confounding variables such as drug efflux pumps and membrane permeability. To prove that 4-amino-5-nitronicotinamide directly inhibits PARP1, we must first isolate the enzyme. This assay utilizes recombinant PARP1, activated DNA (to stimulate the enzyme), and NAD+. By measuring the depletion of NAD+ (or the generation of nicotinamide via a secondary nicotinamidase reaction), we can quantify direct catalytic inhibition[2][4].

Reagent Preparation
  • PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.1% Triton X-100. Rationale: Mg²⁺ is required for optimal PARP1 structural stability, while Triton X-100 prevents non-specific adherence of the enzyme to the microplate walls.

  • Activated DNA: Sheared salmon sperm DNA (50 µg/mL). Rationale: Intact DNA does not activate PARP1; the DNA must contain single- or double-strand breaks to trigger the allosteric activation of the enzyme's catalytic domain[2].

  • Compound Dilutions: Dissolve 4-amino-5-nitronicotinamide in 100% DMSO to a 10 mM stock. Create a 10-point serial dilution. Critical: Ensure the final DMSO concentration in the assay does not exceed 2%, as higher concentrations will denature recombinant PARP1[4].

Step-by-Step Methodology
  • Plate Setup: In a black 96-well polypropylene plate, add 10 µL of the 4-amino-5-nitronicotinamide dilutions to the respective wells.

  • Enzyme Addition: Add 20 µL of recombinant PARP1 (50 ng/well) suspended in PARP Assay Buffer. Incubate at room temperature (RT) for 10 minutes. Rationale: Pre-incubation allows the competitive inhibitor to equilibrate within the NAD+ binding pocket before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of a master mix containing 0.5 mM β-NAD+ and 50 µg/mL Activated DNA to initiate the reaction[4].

  • Incubation: Seal the plate and incubate on a plate shaker (300 rpm) at RT for 30 minutes.

  • Readout Generation: Add 50 µL of fluorometric developer reagent (e.g., KOH/acetophenone/formic acid mixture) to convert leftover NAD+ into a stable fluorophore[2]. Incubate at 4°C for 15 minutes.

  • Detection: Measure fluorescence using a microplate reader (Ex: 372 nm / Em: 444 nm).

System Validation & Quality Control
  • Positive Control: Olaparib (1 µM) must be included to establish the maximum inhibition baseline.

  • Negative Control: Vehicle (2% DMSO) establishes maximum enzyme activity.

  • Self-Validation Metric: Calculate the Z'-factor between the Vehicle and Positive Control wells. A Z'-factor > 0.5 is mandatory before calculating the IC₅₀ of 4-amino-5-nitronicotinamide to ensure assay robustness.

Protocol 2: Intracellular PARylation Accumulation Assay

Causality & Assay Design: While Protocol 1 proves direct target engagement, it does not confirm that 4-amino-5-nitronicotinamide can penetrate the lipid bilayer or function within the complex intracellular environment. In healthy cells, basal PARylation is low. To create a measurable assay window, we must chemically induce DNA damage using Hydrogen Peroxide (H₂O₂), which rapidly generates SSBs and hyperactivates PARP1. We then quantify intracellular PAR polymer accumulation using an ELISA-based or In-Cell Western approach.

Cell Culture & Treatment
  • Cell Seeding: Seed BRCA1-wildtype (e.g., MCF-7) and BRCA1-mutant (e.g., MDA-MB-436) cell lines at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing varying concentrations of 4-amino-5-nitronicotinamide (0.1 µM to 100 µM). Incubate for 2 hours. Rationale: Sufficient pre-treatment time is crucial for the analog to achieve intracellular steady-state concentrations and occupy the PARP1 active sites prior to the damage event.

  • Damage Induction: Pulse the cells with 1 mM H₂O₂ for exactly 10 minutes at 37°C. Rationale: 10 minutes is the optimal kinetic window; shorter times yield insufficient PAR accumulation, while longer exposures lead to rapid PAR degradation by endogenous Poly(ADP-ribose) glycohydrolase (PARG).

Fixation & Detection
  • Fixation: Immediately aspirate media and add ice-cold 100% methanol for 15 minutes at -20°C. Rationale: Methanol simultaneously fixes the cells and permeabilizes the nuclear membrane, which is necessary for the anti-PAR antibodies to reach the nucleus.

  • Blocking & Primary Antibody: Wash with PBS-T (0.1% Tween-20). Block with 5% BSA for 1 hour. Add anti-PAR monoclonal antibody (e.g., clone 10H) diluted 1:1000 in blocking buffer overnight at 4°C.

  • Secondary Antibody & Readout: Wash 3x with PBS-T. Add HRP-conjugated secondary antibody for 1 hour at RT. Develop with a chemiluminescent substrate and read luminescence.

System Validation & Quality Control
  • Orthogonal Readout: Perform a parallel CellTiter-Glo (ATP-based) viability assay at 72 hours. A true PARP inhibitor will exhibit Synthetic Lethality—meaning it will show significantly higher cytotoxicity in the BRCA1-mutant line compared to the BRCA1-wildtype line[1]. If 4-amino-5-nitronicotinamide kills both lines equally, it is exhibiting off-target pan-toxicity rather than specific PARP inhibition.

Expected Data & Pharmacological Profiling

When properly executed, the assays should yield a clear pharmacological profile. Because 4-amino-5-nitronicotinamide is a first-generation structural analog, it will typically exhibit lower potency than clinical-grade, rigid multicyclic PARP inhibitors like Olaparib[3].

Table 1: Representative Quantitative Profiling of PARP Modulators

CompoundBiochemical PARP1 IC₅₀ (µM)Cellular PAR Inhibition IC₅₀ (µM)Cell Viability IC₅₀ (BRCA-WT)Cell Viability IC₅₀ (BRCA-Mutant)
Olaparib (Clinical Control) 0.0050.012> 50 µM0.8 µM
3-Aminobenzamide (Early Analog) 15.032.5> 100 µM> 100 µM
4-Amino-5-nitronicotinamide 0.5 - 5.0 (Expected)2.0 - 15.0 (Expected)> 100 µM10.0 - 45.0 µM
Vehicle (DMSO) N/AN/AN/AN/A

Note: The shift between Biochemical IC₅₀ and Cellular IC₅₀ is a standard pharmacological phenomenon driven by the high intracellular concentration of endogenous NAD+ (~0.5 mM) outcompeting the analog[3].

References

  • Poly(ADP-ribose) polymerase 1 (PARP-1) assay optimization and NAD+ quantification. Canadian Science Publishing. Available at:[2]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. PMC - NIH. Available at:[1]

  • PARP1 Enzyme Activity Assay (Fluorometric) Protocols and Reagents. Sigma-Aldrich. Available at:[4]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 4-amino-5-nitronicotinamide in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of assay development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of assay development. One of the most notorious challenges is the poor aqueous solubility of heavily functionalized, planar small molecules.[1] is a classic example of a "brick dust" molecule. Despite possessing polar functional groups (amino, nitro, and carboxamide), its planar pyridine core and capacity for extensive intermolecular hydrogen bonding result in a highly stable crystal lattice. When introduced into aqueous buffers (like PBS or HEPES) from a DMSO stock, it rapidly nucleates and precipitates, leading to erratic in vitro assay readouts and false negatives.

This guide provides a self-validating, causality-driven framework to systematically overcome these solubility barriers without compromising your biological assays.

Diagnostic Workflow

SolubilityWorkflow A 4-amino-5-nitronicotinamide (Dry Powder) B Prepare Master Stock (10-50 mM in 100% DMSO) A->B C Aqueous Dilution (Target Buffer, e.g., PBS) B->C D Turbidity / Precipitation? (Nephelometry / DLS) C->D E Proceed to Biological Assay (<1% Final DMSO) D->E Clear Solution F Co-Solvent System (Add PEG400 / Propylene Glycol) D->F Precipitate G Complexation (10-20% HP-β-CD) D->G Precipitate H Hydrotropy (Nicotinamide Stacking) D->H Precipitate F->C G->C H->C

Workflow for optimizing 4-amino-5-nitronicotinamide aqueous solubility.

Module 1: Root Cause Analysis (FAQs)

Q1: Why does 4-amino-5-nitronicotinamide precipitate in PBS even when diluted from a 100% DMSO stock? A1: This phenomenon is known as "solvent shift precipitation." When the DMSO stock is diluted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic and planar nature of the molecule causes the solute to self-associate faster than it can be solvated by water. This leads to thermodynamic instability and the formation of a supersaturated solution that eventually crashes out as micro-crystals[2].

Q2: Can I just lower the pH to protonate the pyridine ring and increase solubility? A2: In theory, protonating a basic pyridine nitrogen forms a highly soluble cationic species. However, in 4-amino-5-nitronicotinamide, the pyridine ring is highly deactivated. The strong electron-withdrawing effect of the nitro group (-NO2) at the 5-position drastically lowers the pKa of the pyridine nitrogen. Consequently, protonation would require an extremely low pH, which is incompatible with physiological in vitro assays (typically pH 7.2–7.4). Therefore, pH adjustment is not a viable standalone strategy here.

Q3: What is the most scientifically sound approach to keep it in solution for cell-based assays? A3: We must disrupt the intermolecular stacking without lysing cells. The two most reliable methods are:

  • Macrocyclic Complexation: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.

  • Hydrotropic Solubilization: Utilizing nicotinamide itself as a hydrotrope. Literature demonstrates that via stacking complexation (forming 1:1 or 1:2 complexes)[3],[4].

Module 2: Step-by-Step Experimental Protocols

Protocol A: Hydrotropic Solubilization using Nicotinamide

Causality: Hydrotropes are small molecules that disrupt water structure and form non-covalent stacking complexes with poorly soluble drugs[3]. Because 4-amino-5-nitronicotinamide shares a structural core with nicotinamide, the latter acts as an excellent ligand for π−π stacking, shielding the hydrophobic faces from the aqueous environment.

  • Prepare Hydrotrope Buffer: Dissolve nicotinamide (the excipient, not the drug) in your target aqueous buffer (e.g., PBS) to a final concentration of 5% to 10% (w/v). Note: Ensure this concentration of nicotinamide does not interfere with your specific biological target (e.g., it is a known inhibitor of PARPs and sirtuins).

  • Prepare Drug Stock: Dissolve 4-amino-5-nitronicotinamide in 100% anhydrous DMSO to create a 20 mM master stock. Vortex and sonicate in a water bath at 37°C for 5 minutes.

  • Controlled Dilution: Heat the hydrotrope buffer to 37°C. While vortexing the buffer vigorously, add the DMSO drug stock dropwise to achieve the desired final concentration (e.g., 100 µM).

  • Self-Validation: Analyze the final solution using a, to confirm the absence of colloidal aggregates[5].

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The planar aromatic ring of 4-amino-5-nitronicotinamide can insert into this cavity, preventing crystal lattice formation.

  • Prepare Carrier Solution: Dissolve HP-β-CD in PBS to a concentration of 10-20% (w/v). Sterile filter through a 0.22 µm PES membrane.

  • Pre-mixing: Instead of direct aqueous dilution, mix the 20 mM DMSO stock of 4-amino-5-nitronicotinamide with an equal volume of PEG400.

  • Complexation: Add the DMSO/PEG400 mixture dropwise into the stirring HP-β-CD solution.

  • Equilibration & Validation: Incubate the solution on an orbital shaker at room temperature for 2 hours to allow thermodynamic equilibrium. For absolute precision before an assay, and measure the compound concentration in the supernatant via LC/MS or UV-Vis (Shake-flask method)[6].

Module 3: Quantitative Excipient Tolerability

To ensure your troubleshooting does not introduce assay artifacts, you must respect the maximum tolerable limits of these solubilizing agents in cell culture.

Solubilizing AgentMechanism of ActionMax In Vitro Limit (Cell Assays)Expected Solubility GainPotential Assay Interference
DMSO Co-solvent (reduces dielectric constant)0.1% - 0.5% (v/v)Low (prone to solvent shift)Cytotoxicity at >1%, membrane permeabilization
PEG400 Co-solvent (steric hindrance of nucleation)1.0% - 2.0% (v/v)ModerateViscosity changes, osmotic stress
HP-β-CD Inclusion complexation1.0% - 5.0% (w/v)High (10x - 50x)Cholesterol depletion from cell membranes
Nicotinamide Hydrotropy ( π -stacking complexation)1.0% - 5.0% (w/v)Very High (up to 4000x)May inhibit NAD+-dependent enzymes

Table 1: Comparison of solubilization strategies for 4-amino-5-nitronicotinamide and their biological constraints.

References

  • Title: Stacking complexation by nicotinamide: a useful way of enhancing drug solubility Source: PubMed (NIH) URL: [Link]

  • Title: How to deal with the poor solubility of tested compounds in MTT assay? Source: ResearchGate URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC (NIH) URL: [Link]

Sources

Optimization

how to improve reaction yield when synthesizing 4-amino-5-nitronicotinamide

Technical Support Center: Yield Optimization for 4-Amino-5-Nitronicotinamide Synthesis From: The Senior Application Scientist Desk Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 4-Amino-5-Nitronicotinamide Synthesis

From: The Senior Application Scientist Desk Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and Yield Optimization for the Amination of Nitropyridines

Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed to help you optimize the synthesis of 4-amino-5-nitronicotinamide (CAS: 911461-18-2). As a highly functionalized pyridine derivative, this compound presents unique regiochemical and stability challenges during its synthesis[1]. This document provides a deep dive into the mechanistic causality of common failures, a troubleshooting FAQ, and a self-validating experimental protocol.

Part 1: Mechanistic Overview & The Causality of Yield Loss

The synthesis of 4-amino-5-nitronicotinamide typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) on a 4-halo precursor, such as 4-chloro-5-nitronicotinamide. The C4 position is exceptionally electrophilic due to the synergistic electron-withdrawing effects of the ortho-nitro group, the meta-carboxamide group, and the inherent electron deficiency of the pyridine ring[2].

However, this hyper-activation is a double-edged sword. While it facilitates the desired attack by ammonia, it also makes the C4 position highly susceptible to competitive hydrolysis if water is present. Understanding this thermodynamic competition is the key to mastering the reaction yield.

SNAr_Pathway SM 4-Chloro-5-nitronicotinamide (Precursor) Meisenheimer Meisenheimer Complex (C4-Tetrahedral) SM->Meisenheimer + NH3 (Anhydrous) Desired SNAr Byproduct 4-Hydroxy-5-nitronicotinamide (Hydrolysis Byproduct) SM->Byproduct + H2O / OH- Aqueous Conditions Product 4-Amino-5-nitronicotinamide (Target Product) Meisenheimer->Product - HCl

Fig 1: SNAr amination vs. hydrolysis pathways at the C4 position of the pyridine ring.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yields a mixture of the target product and a highly polar byproduct. LC-MS shows a major impurity with an [M+H]⁺ of 184. What is happening? Causality: An [M+H]⁺ of 184 corresponds to 4-hydroxy-5-nitronicotinamide[3]. This occurs when aqueous ammonia (ammonium hydroxide) is used as the nitrogen source. The hydroxide ions and water molecules outcompete ammonia for the highly activated C4 position, leading to irreversible hydrolysis. Protocol Fix: Eliminate water from the system entirely. Transition to an anhydrous ammonia source, such as 7N NH₃ in methanol, or use gaseous NH₃ bubbled into a dry polar aprotic solvent.

Q2: Even with anhydrous methanolic ammonia, my conversion stalls at 60-70%. Adding more equivalents of ammonia doesn't push the reaction to completion. Why? Causality: The stalling is rarely a kinetic issue; it is a mass transfer problem. As the reaction proceeds, ammonium chloride (NH₄Cl) precipitates as a byproduct. In less polar solvents, this precipitate can coat the unreacted 4-chloro-5-nitronicotinamide, physically isolating it from the ammonia. Furthermore, the starting material has limited solubility in pure methanol. Protocol Fix: Utilize a co-solvent system. A 1:1 mixture of anhydrous DMF and Methanol ensures that the starting material remains fully solvated while keeping the NH₄Cl byproduct adequately dispersed.

Q3: I achieve full conversion, but I lose over 40% of my product during the aqueous extraction workup. How can I improve recovery? Causality: 4-Amino-5-nitronicotinamide is a highly polar molecule. The combination of an primary amine, a nitro group, a carboxamide, and a pyridine nitrogen results in massive hydrogen-bonding capability, making it highly water-soluble. Traditional liquid-liquid extraction (e.g., EtOAc/Water) will partition a significant amount of product into the aqueous layer. Protocol Fix: Abandon liquid-liquid extraction. Instead, utilize an anti-solvent precipitation strategy directly from the reaction mixture.

Part 3: Quantitative Data & Optimized Parameters

The following table summarizes the impact of different reaction conditions on the yield and purity of 4-amino-5-nitronicotinamide, demonstrating why the co-solvent system is superior.

Ammonia SourceSolvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity
28% Aq. NH₃THF2512>95%35%4-Hydroxy byproduct
7N NH₃ in MeOHPure MeOH601865%50%Unreacted SM
NH₃ (gas)DMF808>99%72%Degradation products
7N NH₃ in MeOH DMF / MeOH (1:1) 60 12 >99% 88% None (High Purity)

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. At each critical juncture, observable physical changes confirm the mechanistic progression of the reaction.

Workflow Step1 Step 1: Solubilization Dissolve 4-chloro precursor in anhydrous DMF/MeOH (1:1) Step2 Step 2: Amination Add 7N NH3 in MeOH (Sealed Tube, 60°C) Step1->Step2 Step3 Step 3: Validation Monitor color shift (Pale yellow to deep orange) Step2->Step3 Step4 Step 4: Isolation Concentrate & precipitate with cold H2O Step3->Step4

Fig 2: Optimized anhydrous workflow for synthesizing 4-amino-5-nitronicotinamide.

Step-by-Step Methodology:

  • Preparation & Solubilization: In an oven-dried, heavy-walled pressure vessel, suspend 10.0 mmol of 4-chloro-5-nitronicotinamide in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Self-Validating Check: The suspension should be pale yellow. Complete dissolution may not occur until the methanolic ammonia is added.

  • Reagent Addition: In a fume hood, carefully add 15 mL of 7N anhydrous Ammonia in Methanol. Seal the vessel immediately with a Teflon-lined screw cap to prevent ammonia gas escape.

  • Heating & Amination: Submerge the sealed vessel in an oil bath pre-heated to 60°C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validating Check: Within the first 30 minutes, the mixture will transition from a pale yellow suspension to a deep orange, homogeneous solution. This color shift is the visual confirmation of the Meisenheimer complex formation, indicating active SₙAr[4].

  • Reaction Monitoring: After 12 hours, cool the vessel to room temperature before opening. Sample 10 µL, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validating Check: LC-MS should show complete disappearance of the starting material (m/z ~201/203) and a dominant peak for the product (m/z 183 [M+H]⁺).

  • Workup & Concentration: Transfer the mixture to a round-bottom flask. Concentrate under reduced pressure (rotary evaporator, bath temp 40°C) to remove the methanol and excess ammonia. Do not attempt to boil off the DMF.

  • Anti-Solvent Precipitation: While stirring the remaining DMF solution vigorously, dropwise add 40 mL of ice-cold deionized water.

    • Self-Validating Check: A bright yellow/orange precipitate will rapidly crash out of the solution.

  • Filtration: Collect the solid via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual DMF and NH₄Cl, followed by a final wash with cold diethyl ether (10 mL) to facilitate rapid drying.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight to yield 4-amino-5-nitronicotinamide as a bright yellow powder.

Part 5: References

Sources

Troubleshooting

preventing degradation of 4-amino-5-nitronicotinamide during long-term storage

Welcome to the technical support guide for 4-amino-5-nitronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-amino-5-nitronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find concise answers to frequently asked questions and in-depth troubleshooting guides to address challenges you may encounter during storage and handling.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of 4-amino-5-nitronicotinamide.

Q1: What are the optimal storage conditions for solid 4-amino-5-nitronicotinamide?

A1: For long-term stability, solid 4-amino-5-nitronicotinamide should be stored in a cool, dark, and dry environment. Specifically, refrigeration at 2-8°C is recommended.[1] The container should be tightly sealed and opaque or amber-colored to protect against light.[2][3] Storing under an inert atmosphere, such as argon or nitrogen, is also a best practice to prevent oxidative degradation.[1][4]

Q2: My solid 4-amino-5-nitronicotinamide has changed color. What does this indicate?

A2: A color change, often to a yellowish or brownish hue, is a primary visual indicator of chemical degradation.[1] This can be triggered by exposure to light (photodegradation), elevated temperatures (thermal degradation), or moisture.[1][2]

Q3: Can I store 4-amino-5-nitronicotinamide in solution? If so, what is the best solvent?

A3: While storing the compound as a dry solid is preferable for long-term stability, solutions may be necessary for experimental workflows.[1] The choice of solvent is critical. High-purity, dry solvents are essential to minimize the risk of hydrolysis or other solvent-mediated degradation.[1] Due to the presence of amino and carbonyl groups, polar solvents are likely suitable for solubilization.[5] However, it is crucial to perform a stability study in the selected solvent before preparing bulk solutions for long-term storage.

Q4: How does humidity affect the stability of this compound?

A4: Humidity can significantly accelerate the degradation of many chemical compounds, including those with amide and nitroaromatic functionalities.[6][7][8][9] Moisture can facilitate hydrolysis of the amide bond and may also promote other degradation pathways.[7][10] Therefore, it is crucial to store 4-amino-5-nitronicotinamide in a desiccated environment.

Q5: What are the primary degradation pathways for this molecule?

A5: Based on its structure, the primary degradation pathways for 4-amino-5-nitronicotinamide likely include:

  • Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.[10][11][12]

  • Photodegradation: The nitroaromatic ring makes the compound susceptible to degradation upon exposure to light, particularly UV and blue light.[2][13] This can lead to complex reactions and the formation of colored byproducts.[1][2]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain microbial contaminants.[14][15]

II. Troubleshooting Guides

This section provides detailed protocols and logical frameworks to identify and resolve issues related to the stability of 4-amino-5-nitronicotinamide.

Guide 1: Assessing Compound Integrity After Suspected Degradation

If you suspect your stock of 4-amino-5-nitronicotinamide has degraded, follow this guide to confirm your suspicions and characterize the extent of degradation.

Symptom:

  • Visible change in color or physical appearance of the solid.

  • Unexpected or inconsistent results in experiments (e.g., loss of biological activity, appearance of unknown peaks in analytical runs).

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Analytical Confirmation cluster_2 Decision & Action A Suspected Degradation (e.g., color change, inconsistent data) B Perform Comparative Analysis: - HPLC or LC-MS - Compare suspect sample to a fresh or trusted standard A->B Step 1 C Analyze Chromatogram: - Reduced peak area of parent compound? - Appearance of new peaks? B->C Step 2 D Significant Degradation Confirmed C->D If Yes E No Significant Degradation C->E If No F Quarantine and properly dispose of degraded stock. Review storage conditions. D->F G Continue use. Re-evaluate experimental parameters if issues persist. E->G

Caption: Workflow for confirming suspected degradation.

Detailed Protocol: HPLC Analysis for Stability Assessment

  • Objective: To quantitatively assess the purity of a stored sample of 4-amino-5-nitronicotinamide against a reference standard.

  • Materials:

    • Suspected 4-amino-5-nitronicotinamide sample.

    • A fresh, high-purity reference standard of 4-amino-5-nitronicotinamide.

    • HPLC-grade solvents (e.g., methanol, acetonitrile, water).[16]

    • HPLC system with a suitable detector (e.g., UV-Vis).

  • Procedure: a. Sample Preparation: Accurately weigh and dissolve both the suspect sample and the reference standard in a suitable HPLC-grade solvent to a known concentration (e.g., 1 mg/mL). b. Chromatographic Conditions: Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or triethylamine to ensure good peak shape.[17] c. Analysis: Inject equal volumes of the reference standard and the suspect sample solution.[17] d. Data Interpretation: Compare the chromatograms. A significant decrease in the peak area corresponding to 4-amino-5-nitronicotinamide and the appearance of new peaks in the suspect sample's chromatogram confirm degradation. The percentage of degradation can be estimated by comparing the peak areas.

Guide 2: Proactive Stability Testing (Forced Degradation Study)

A forced degradation study is essential for understanding the potential degradation pathways and developing a stability-indicating analytical method.[1]

Objective: To intentionally degrade 4-amino-5-nitronicotinamide under various stress conditions to identify potential degradation products.

Stress Conditions and Rationale:

Stress ConditionRationaleTypical Procedure
Acid Hydrolysis To assess susceptibility to degradation in acidic environments. The amide bond is a primary target.[11]Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24 hours. If no degradation is seen, repeat with 1 N HCl.[1][17]
Base Hydrolysis To assess susceptibility to degradation in alkaline environments. Amide bonds are also labile under basic conditions.[10][11]Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 50-60°C for a specified time (e.g., 2 hours).[1][17]
Oxidation To evaluate the compound's sensitivity to oxidative stress.Treat the compound with a solution of hydrogen peroxide (e.g., 3-5%) at a controlled temperature (e.g., 50°C).[17]
Photodegradation To determine light sensitivity. Nitroaromatic compounds are often photosensitive.[2][13]Expose the solid compound or a solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
Thermal Stress To assess the impact of elevated temperatures on stability.Heat the solid compound at a temperature below its melting point for an extended period.

Experimental Workflow for Forced Degradation:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare separate samples of 4-amino-5-nitronicotinamide B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Photodegradation A->E F Thermal Stress A->F G Analyze all samples and a control (unstressed sample) by LC-MS B->G C->G D->G E->G F->G H Identify and characterize degradation products. Determine degradation pathways. G->H

Caption: Workflow for a forced degradation study.

III. Summary of Best Practices for Long-Term Storage

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation. Avoid repeated freeze-thaw cycles if in solution.[1]
Light Protect from lightStore in amber or opaque containers.[2][3] Nitroaromatic compounds are often photosensitive.[13]
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation.[1][4]
Humidity Store in a dry environmentPrevents hydrolysis of the amide bond and other moisture-driven degradation.[6][7]
Form Solid powderGenerally more stable than solutions for long-term storage.[1]
Container Tightly sealed, non-reactivePrevents contamination and exposure to air/moisture. Glass with Teflon-lined caps is a good choice.[1]

By adhering to these guidelines and utilizing the troubleshooting protocols, researchers can ensure the integrity and reliability of their 4-amino-5-nitronicotinamide stocks, leading to more reproducible and accurate experimental outcomes.

References

  • Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. Benchchem.
  • Stability of Amide Bonds: A Comparative Guide for Researchers. Benchchem.
  • How To Protect Light Sensitive Products. LFA Tablet Presses.
  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
  • Review of the Stability of Photosensitive Medications. Aula Medica.
  • How to test the stability of amide bond using an enzymatic assay? ResearchGate.
  • Amide Drug Stability and Hydrolysis. Scribd.
  • Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC.
  • Protection of Light Sensitive Products. Pharmaguideline.
  • Buy 5-Amino-4-chloronicotinamide (EVT-15190598). EvitaChem.
  • Light-Sensitive Injectable Prescription Drugs. PMC.
  • Time-Sensitive Chemicals. Environmental Health & Safety - University of Tennessee, Knoxville.
  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? ResearchGate.
  • NMAM METHOD 2005. CDC.
  • Effect of environmental humidity on the transformation pathway of nitrofurantoin modifications during grinding and the physicochemical properties of ground products. PubMed.
  • Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. PMC.
  • Degradation pathways for 4-nitrotoluene. Aerobic partial reduction rout... ResearchGate.
  • Effect of Humidity Level on Tablet Stability. Pharmaguideline.
  • Influence of humidity on the decomposition process of double base rocket propellant. CERES.
  • Kinetic Stability of MOF‑5 in Humid Environments: Impact of Powder Densification, Humidity Level, and Exposure Time. ACS Publications.
  • Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Frontiers.

Sources

Optimization

overcoming steric hindrance in 4-amino-5-nitronicotinamide derivatization

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-5-nitronicotinamide Derivatization Welcome to the Application Support Center. This guide is engineered specifically for medicinal chemists, materials scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-5-nitronicotinamide Derivatization

Welcome to the Application Support Center. This guide is engineered specifically for medicinal chemists, materials scientists, and drug development professionals facing synthetic bottlenecks with 4-amino-5-nitronicotinamide. Modifying this highly functionalized pyridine ring presents a notorious regiochemical and reactivity challenge[1].

Below, you will find a diagnostic breakdown of the chemical barriers, an FAQ troubleshooting section, quantitative performance data, and field-validated experimental protocols.

Part 1: Diagnostic Overview – The Reactivity Bottleneck

Before troubleshooting a failed reaction, we must define the physical chemistry of the failure. The exocyclic 4-amino group is structurally sandwiched between a 3-carboxamide and a 5-nitro group, creating a dual-threat barrier to derivatization:

  • Electronic Deactivation : The lone pair of the 4-amino nitrogen is heavily delocalized into the electron-deficient pyridine core. This effect is severely exacerbated by the strong electron-withdrawing (-I and -M) properties of the adjacent 5-nitro group, which strips the amine of its nucleophilicity[2].

  • Steric Shielding : The bulky substituents at C3 and C5 create a massive steric blockade (the "double ortho effect"). This physical barrier prevents incoming electrophiles from accessing the optimal Bürgi-Dunitz trajectory required for bond formation[3][4].

G A 4-Amino-5-nitronicotinamide B 5-Nitro Group (-I / -M Effects) A->B C 3-Carboxamide Group (Steric Bulk) A->C D 4-Amino Group (Highly Deactivated) B->D Electron Withdrawal C->D Steric Blockade E Derivatization Failure (High Activation Energy) D->E Poor Nucleophilicity

Diagram illustrating electronic and steric deactivation of the 4-amino group.

Part 2: Troubleshooting FAQs

Q1: I am recovering >95% of my 4-amino-5-nitronicotinamide starting material during N-alkylation with benzyl bromide using K₂CO₃ in refluxing acetonitrile. What is going wrong? A1: Your conditions rely on the neutral amine acting as a nucleophile. Due to the severe electronic deactivation and steric hindrance described above, the activation energy for this Sₙ2 attack is insurmountable under standard thermal conditions[3]. The neutral 4-amino group simply cannot displace the halide, leaving your starting material unreacted.

Q2: If the neutral amine is unreactive, how can I force direct N-alkylation without altering my starting material? A2: You must alter the electronic state of the amine by quantitative deprotonation prior to electrophile addition. By treating the substrate with a strong, non-nucleophilic base (e.g., NaH or LiHMDS) in an anhydrous polar aprotic solvent (DMF or THF), you generate an amide anion. This intermediate is exponentially more nucleophilic and capable of overcoming the steric barrier. Expert Warning: This highly basic environment can lead to competitive side reactions, including ring-opening, so strict temperature control (0 °C to RT) is mandatory.

Q3: I need to attach a bulky functional group (e.g., a PROTAC linker). Direct alkylation is failing even with strong bases. What is the best alternative? A3: When steric demands are too high for direct N-alkylation[5], the most reliable workaround is to abandon the 4-amino starting material entirely. Instead, utilize a Nucleophilic Aromatic Substitution (SₙAr) approach. By starting with 4-chloro-5-nitronicotinamide, you invert the reactivity: the C4 position becomes a highly activated electrophile (primed by the 5-nitro group), and your bulky linker acts as the incoming nucleophile[1].

G S1 4-Chloro-5-nitronicotinamide (Electrophilic Core) S3 Meisenheimer Complex (Stabilized by NO2) S1->S3 SNAr Attack S2 Alkyl/Aryl Amine (Nucleophile) S2->S3 Addition S4 N-Derivatized Product (High Yield) S3->S4 Chloride Elimination

Alternative SNAr workflow bypassing direct 4-amino derivatization via a chloro-precursor.

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance of various derivatization strategies based on historical lab data and kinetic limitations.

StrategyReagents / ConditionsTarget ModificationTypical YieldPrimary Limitation
Direct Alkylation R-X, K₂CO₃, MeCN, RefluxN-Alkyl< 5%Overwhelming steric hindrance / Poor nucleophilicity.
Strong Base Alkylation R-X, NaH or LiHMDS, DMF, 0 °C to RTN-Alkyl35 - 50%Base-induced degradation / Requires strict anhydrous conditions.
Microwave Acylation R-COCl, DMAP, Pyridine, MW 120 °CN-Acyl60 - 75%Requires specialized microwave reactor; limited to acylations.
SₙAr (Alternative Route) 4-Chloro precursor, R-NH₂, DIPEA, THFN-Alkyl / N-Aryl85 - 95%Requires upstream synthesis/procurement of the 4-chloro precursor.

Part 4: Validated Experimental Protocols

Protocol A: Strong-Base Mediated N-Alkylation (Forcing the Intact Amine)

Use this protocol when you must use 4-amino-5-nitronicotinamide and cannot switch to a SₙAr precursor.

  • Preparation: Dissolve 4-amino-5-nitronicotinamide (1.0 eq) in strictly anhydrous DMF (0.2 M) under an argon atmosphere.

    • Mechanistic Rationale: DMF is required to solubilize the highly polar starting material, but trace water will instantly quench the strong base used in the next step.

  • Deprotonation: Cool the reaction flask to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validating System: You must observe the evolution of H₂ gas (bubbling). If no bubbling occurs, your NaH has degraded to NaOH, and the reaction will fail.

  • Electrophile Addition: Stir at 0 °C for 30 minutes to ensure complete formation of the amide anion. Slowly add the alkyl halide (1.5 eq) dropwise.

  • Propagation & Quench: Allow the reaction to warm to room temperature and stir for 4–6 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: The SₙAr Alternative (The "Workaround" for Bulky Amines)

Use this protocol for high-yielding derivatization, especially when attaching bulky linkers or complex primary/secondary amines.

  • Preparation: Dissolve 4-chloro-5-nitronicotinamide (1.0 eq) and your target amine nucleophile (1.2 eq) in anhydrous THF (0.3 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

    • Mechanistic Rationale: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of your nucleophilic amine.

  • Heating: Attach a reflux condenser and heat the reaction to 60 °C for 2–4 hours.

    • Self-Validating System: The solution will typically transition to a deep yellow or orange color. This chromic shift is a visual confirmation of the highly conjugated Meisenheimer complex intermediate forming[1].

  • Isolation: Monitor by TLC or LC-MS. Upon consumption of the chloro-precursor, cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Purify via flash column chromatography.

References

  • 4-Amino-5-nitronicotinamide | High-Purity Research Chemical Source: Benchchem URL
  • Source: PMC (NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Buy Ethyl 4-amino-3-nitropicolinate (EVT-13816923)
  • Pyry∙BF4: Enabling late-stage modifications Source: BioAscent URL

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-amino-5-nitronicotinamide

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount for their unambiguous identification and structural elucidatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount for their unambiguous identification and structural elucidation. This guide provides a detailed, predictive analysis of the fragmentation pathways of 4-amino-5-nitronicotinamide, a substituted aminonitropyridine of interest. In the absence of direct experimental spectra in publicly available literature, this document synthesizes established fragmentation principles of related chemical moieties to construct a robust predictive model. We will compare these predicted pathways with the known fragmentation of analogous structures to provide a comprehensive and scientifically grounded resource.

Introduction to 4-amino-5-nitronicotinamide and the Significance of its Fragmentation Analysis

4-amino-5-nitronicotinamide belongs to the class of substituted pyridines, incorporating an amino group, a nitro group, and a carboxamide group on the pyridine ring. This unique combination of functional groups suggests a complex and informative fragmentation pattern under mass spectrometric analysis. The amino and nitro groups, being ortho to each other, can lead to specific intramolecular interactions and rearrangements upon ionization, offering key structural insights. The nicotinamide core is a prevalent motif in biologically active molecules, making the characterization of its derivatives crucial.

Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common ionization techniques. EI, a hard ionization method, typically induces extensive fragmentation, providing a detailed molecular fingerprint.[1] ESI, a soft ionization technique, generally produces protonated or deprotonated molecules, with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[1] This guide will consider fragmentation under both conditions.

Predicted Fragmentation Pathways of 4-amino-5-nitronicotinamide

The molecular weight of 4-amino-5-nitronicotinamide (C₆H₅N₅O₃) is 195.14 g/mol . The initial ionization event in EI would form the molecular ion (M⁺˙) at m/z 195, while in positive-ion ESI, the protonated molecule ([M+H]⁺) at m/z 196 would be the precursor ion for MS/MS analysis.

Key Functional Group Fragmentations

The fragmentation of 4-amino-5-nitronicotinamide will be governed by the interplay of its three key functional groups: the nitro group, the amino group, and the carboxamide group, all attached to a pyridine ring.

  • Nitro Group: Nitroaromatic compounds are well-known to undergo characteristic losses of NO (30 Da) and NO₂ (46 Da).

  • Amino Group: The amino group can participate in rearrangements and influence the stability of adjacent groups.

  • Carboxamide Group: The carboxamide moiety can undergo cleavage to lose CONH₂ (44 Da) or CO (28 Da).

Proposed Fragmentation Pathways

Based on these principles, we can predict several major fragmentation pathways for 4-amino-5-nitronicotinamide.

Pathway A: Loss of the Nitro Group and Related Species

A primary and highly characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group, either as a radical (•NO₂) or as nitric oxide (NO).

  • Loss of •NO₂ (46 Da): The molecular ion could lose a nitro radical to form an ion at m/z 149.

  • Loss of NO (30 Da): Subsequent rearrangement could lead to the loss of a neutral NO molecule, resulting in an ion at m/z 165.

Pathway B: Fragmentation of the Carboxamide Group

The carboxamide side chain is another likely site of initial fragmentation.

  • Loss of •CONH₂ (44 Da): Cleavage of the C-C bond between the pyridine ring and the carboxamide group would result in the loss of the carboxamide radical, yielding an ion at m/z 151.

  • Loss of CO (28 Da): A common fragmentation for amides is the loss of carbon monoxide, which would lead to an ion at m/z 167.

Pathway C: Inter-functional Group Interactions (Ortho Effect)

The ortho positioning of the amino and nitro groups can facilitate specific fragmentation pathways, often referred to as the "ortho effect." This can involve intramolecular hydrogen transfer and cyclization events. For instance, a hydrogen atom from the amino group could be transferred to the nitro group, followed by the elimination of a water molecule (18 Da).

Comparative Analysis with Structurally Similar Compounds

To lend experimental support to our predicted pathways, we will now compare them with the known mass spectrometric behavior of structurally related molecules.

Comparison with 6-Aminonicotinamide

6-Aminonicotinamide shares the aminopyridine carboxamide core with our target molecule but lacks the nitro group. The NIST Mass Spectrometry Data Center provides an electron ionization (EI) mass spectrum for 6-aminonicotinamide (CAS 329-89-5).[2] The key fragments observed are:

m/zProposed IdentityComparison with Predicted Pathways
137Molecular Ion (M⁺˙)-
121[M - NH₂]⁺Loss of the amino group is a common fragmentation.
93[M - CONH₂]⁺Corresponds to the loss of the carboxamide group, similar to our predicted Pathway B.
66Pyridine ring fragmentIndicates fragmentation of the heterocyclic core.

This data from 6-aminonicotinamide validates our prediction of the lability of the carboxamide group (Pathway B).

Comparison with 3-Amino-4-nitropyridine

Experimental Protocols for Mass Spectrometry Analysis

To obtain experimental data for 4-amino-5-nitronicotinamide, the following general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI are recommended.

GC-MS (EI) Protocol

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

LC-MS/MS (ESI) Protocol

Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS: Product ion scans of the precursor ion at m/z 196, with varying collision energies (e.g., 10, 20, 40 eV) to observe the full range of fragment ions.

Visualizing the Predicted Fragmentation

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways.

cluster_main Predicted EI Fragmentation of 4-amino-5-nitronicotinamide cluster_path_a Pathway A cluster_path_b Pathway B M+ (m/z 195) M+ (m/z 195) Ion at m/z 149 Ion at m/z 149 M+ (m/z 195)->Ion at m/z 149 - •NO₂ (46 Da) Ion at m/z 165 Ion at m/z 165 M+ (m/z 195)->Ion at m/z 165 - NO (30 Da) Ion at m/z 151 Ion at m/z 151 M+ (m/z 195)->Ion at m/z 151 - •CONH₂ (44 Da) Ion at m/z 167 Ion at m/z 167 M+ (m/z 195)->Ion at m/z 167 - CO (28 Da)

Caption: Predicted Electron Ionization fragmentation pathways.

cluster_main_esi Predicted ESI-MS/MS Fragmentation of [M+H]⁺ cluster_path_a_esi Pathway A cluster_path_b_esi Pathway B [M+H]⁺ (m/z 196) [M+H]⁺ (m/z 196) Ion at m/z 150 Ion at m/z 150 [M+H]⁺ (m/z 196)->Ion at m/z 150 - NO₂ (46 Da) Ion at m/z 166 Ion at m/z 166 [M+H]⁺ (m/z 196)->Ion at m/z 166 - NO (30 Da) Ion at m/z 152 Ion at m/z 152 [M+H]⁺ (m/z 196)->Ion at m/z 152 - CONH₂ (44 Da) Ion at m/z 168 Ion at m/z 168 [M+H]⁺ (m/z 196)->Ion at m/z 168 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 4-amino-5-nitronicotinamide. By synthesizing established principles and drawing comparisons with structurally related compounds, we have proposed several high-probability fragmentation pathways. The characteristic losses of nitro-group-related species and fragments from the carboxamide side chain are expected to be key diagnostic features in the mass spectrum. The provided experimental protocols offer a starting point for researchers to generate empirical data and validate these predictions. As with any predictive work, experimental verification is the ultimate arbiter, and it is hoped that this guide will serve as a valuable resource for those undertaking the analytical characterization of this and similar molecules.

References

  • Ceraulo, L., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-8. Retrieved from [Link]

  • Brandt, S. D., et al. (2004). Summary of the proposed fragmentation pathways for compounds 3a and 4a using ESI-TQ-MS-MS. ResearchGate. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacinamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 6-Aminonicotinamide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Method Validation Comparison Guide: Quantifying 4-Amino-5-Nitronicotinamide via UV-Vis Spectroscopy

As analytical scientists, we are constantly tasked with balancing analytical rigor, operational efficiency, and environmental sustainability. When validating the concentration of highly chromophoric research compounds li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists, we are constantly tasked with balancing analytical rigor, operational efficiency, and environmental sustainability. When validating the concentration of highly chromophoric research compounds like 4-amino-5-nitronicotinamide, the default reliance on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is often an over-allocation of laboratory resources.

This guide objectively compares UV-Vis spectroscopy against chromatographic alternatives for the concentration validation of 4-amino-5-nitronicotinamide. By applying the principles of the ICH Q2(R2) analytical validation framework[1], we will construct a self-validating UV-Vis protocol that ensures absolute scientific integrity while optimizing throughput.

The Causality of Technique Selection

To understand why UV-Vis spectroscopy is a highly effective tool for this specific molecule, we must examine its chemical structure. 4-Amino-5-nitronicotinamide (CAS: 911461-18-2) features a substituted pyridine ring containing both an electron-donating amino group and a strongly electron-withdrawing nitro group[2].

This specific arrangement creates a "push-pull" electronic configuration[3]. The resulting highly conjugated system exhibits an intense intramolecular charge transfer (ICT) band in the UV-Visible spectrum, typically yielding a distinct maximum absorbance ( λmax​ ) in the 330–350 nm range. Because the compound possesses this intrinsic, high-molar-absorptivity chromophore, UV-Vis spectroscopy becomes a highly sensitive, rapid, and eco-friendly alternative to complex chromatographic methods[4].

Comparative Performance Matrix

The decision to utilize UV-Vis over HPLC-UV or LC-MS hinges on the complexity of the sample matrix. Below is an objective comparison of these techniques for routine concentration validation[5].

Analytical ParameterUV-Vis SpectroscopyHPLC-UVLC-MS
Primary Principle Electronic transitions (Beer-Lambert Law)Chromatographic separation + UV detectionSeparation + Mass-to-charge ratio ( m/z )
Specificity Low: Susceptible to matrix overlap; best for pure APIs.High: Resolves degradation products via retention time.Ultra-High: Identifies exact molecular weight and fragments.
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.05 - 0.1 µg/mL~0.001 - 0.01 µg/mL
Analysis Time < 1 minute/sample 5 - 15 minutes/sample10 - 20 minutes/sample
Greenness / Cost High: Minimal solvent waste, low operational cost[4].Moderate: Generates organic solvent waste[5].Low: High maintenance, expensive consumables.
Best Use Case Routine QC, pure compound validation, dissolution testing.Complex formulations, stability-indicating assays.Trace impurity profiling, pharmacokinetic studies.

Logical Hierarchy of Analytical Techniques

The selection of an analytical method should follow a risk-based approach tailored to the specific phase of development and the complexity of the matrix.

Comparison target Concentration Validation uv UV-Vis Spectroscopy Greener, Faster, Lower Cost target->uv Simple Matrix / Pure API hplc HPLC-UV High Specificity, Separation target->hplc Complex Matrix / Impurities lcms LC-MS Ultimate Sensitivity, Mass ID target->lcms Trace Levels / Unknowns

Figure 1: Logical selection matrix for analytical validation techniques based on matrix complexity.

Designing a Self-Validating UV-Vis Protocol

To demonstrate that the UV-Vis procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[1]. A robust protocol must be a self-validating system —meaning the experimental design intrinsically proves its own accuracy and flags any matrix interference without requiring secondary orthogonal testing.

Step-by-Step Methodology

Step 1: Specificity & Wavelength Selection

  • Prepare a 10 µg/mL solution of 4-amino-5-nitronicotinamide in a suitable diluent (e.g., Methanol:Water, 50:50 v/v).

  • Prepare a blank solution containing only the diluent and any known matrix excipients.

  • Scan both solutions from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Causality Check: Identify the λmax​ (expected ~345 nm due to the nitro-amino push-pull system). Ensure the blank exhibits zero absorbance at this wavelength to confirm specificity.

Step 2: Linearity and Range

  • Prepare a primary stock solution of 1.0 mg/mL.

  • Perform serial dilutions to create five calibration standards: 2, 4, 6, 8, and 10 µg/mL.

  • Measure the absorbance of each standard at the predetermined λmax​ .

  • Plot Absorbance vs. Concentration. The method is validated for linearity if the correlation coefficient ( R2 ) is ≥0.999 and the y-intercept is statistically insignificant.

Step 3: Accuracy (Spike-Recovery System) This step acts as the self-validating core of the protocol. By spiking known amounts of the API into a placebo matrix, we prove the method measures exactly what is intended.

  • Prepare three distinct spike levels corresponding to 80%, 100%, and 120% of the target analytical concentration (e.g., 4.8, 6.0, and 7.2 µg/mL).

  • Prepare three independent replicates for each level (9 samples total).

  • Calculate the percentage recovery: (Calculated Concentration / Theoretical Spiked Concentration) × 100.

  • Acceptance Criterion: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability)

  • Prepare six independent sample preparations at the 100% test concentration (6.0 µg/mL).

  • Measure the absorbance of all six samples.

  • Calculate the Relative Standard Deviation (RSD).

  • Acceptance Criterion: RSD must be ≤2.0% , proving the instrument and sample preparation steps are highly reproducible[5].

Experimental Workflow Visualization

The following diagram illustrates the sequential causality of the ICH Q2(R2) validation lifecycle for this compound.

Workflow step1 1. Standard Preparation (Stock Solution Generation) step2 2. Spectral Scanning (Determine Specificity & λmax) step1->step2 step3 3. Linearity & Range (Establish Calibration Curve) step2->step3 step4 4. Precision & Accuracy (Self-Validating Spike-Recovery) step3->step4 step5 5. Robustness Testing (Verify Method Reliability) step4->step5

Figure 2: Step-by-step UV-Vis method validation workflow ensuring ICH Q2(R2) compliance.

Conclusion

While HPLC-UV remains the gold standard for complex mixtures requiring separation, UV-Vis spectroscopy provides a highly efficient, accurate, and environmentally friendly alternative for the concentration validation of pure 4-amino-5-nitronicotinamide. By leveraging the molecule's intrinsic charge-transfer chromophore and strictly adhering to a self-validating ICH Q2(R2) framework, analytical scientists can achieve robust quantitative data while significantly reducing solvent waste and analysis time.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures". ICH.org. [Link]

  • Researcher.life. "Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry". R Discovery.[Link]

  • National Institutes of Health (NIH). "Spectrophotometric and Multivariate Calibration Techniques for Simultaneous Determination of Different Drugs... Evaluation of Greenness Profile". PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Logistical Guide: Handling 4-Amino-5-nitronicotinamide

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe handling of highly functionalized synthetic intermediates. 4-Amino-5-nitronicotinamide is a prime ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe handling of highly functionalized synthetic intermediates. 4-Amino-5-nitronicotinamide is a prime example of a molecule that requires rigorous operational discipline. While its unique molecular structure—featuring both amino and nitro functional groups on a nicotinamide core—makes it an invaluable candidate for exploring structure-activity relationships[1], it also introduces specific biochemical and physical hazards.

This guide is designed to move beyond standard Safety Data Sheets (SDS), providing you with the mechanistic causality behind our safety recommendations and establishing self-validating protocols to ensure absolute laboratory safety.

Chemical Identity & Quantitative Data

Before handling any compound, it is critical to understand its fundamental physical properties. 4-Amino-5-nitronicotinamide is typically supplied as a high-purity powder[1]. Powders pose a significant inhalation risk if aerosolized, dictating the need for stringent engineering controls.

Table 1: Chemical Identity & Physical Properties

PropertySpecificationReference
IUPAC Name 4-amino-5-nitropyridine-3-carboxamideBenchchem[1]
CAS Number 911461-18-2Benchchem[1]
Molecular Formula C6H6N4O3Benchchem[1]
Molecular Weight 182.14 g/mol Benchchem[1]
Storage Temperature 2-8°C (Cold-chain recommended)BLD Pharm[2]

Mechanistic Hazard Profile: The "Why" Behind the Danger

To build a truly safe laboratory environment, we must understand how a chemical interacts with human biology. The hazards of 4-Amino-5-nitronicotinamide stem directly from its functional groups:

  • Nitroaromatic Toxicity (Methemoglobinemia): Nitroaromatic compounds can undergo single-electron reduction catalyzed by NADPH-dependent nitroreductases in the body[3]. This redox cycling generates a nitro radical anion, which reacts with molecular oxygen to produce reactive oxygen species (ROS) like superoxide[3]. These ROS oxidize the Fe2+ in hemoglobin to Fe3+, resulting in methemoglobinemia—a condition where red blood cells lose their ability to bind and transport oxygen, leading to cellular hypoxia[4].

  • Nitrosamine Formation Risk: Under specific synthesis or storage conditions, the secondary amine interactions with trace nitrite impurities can lead to the formation of nitrosamines, which are potent carcinogens. This risk must be actively mitigated during experimental design[1].

  • Acute Irritation: Like many functionalized pyridines, it acts as a severe irritant to the skin, eyes, and respiratory tract (GHS Hazard Statements H302, H315, H319, H335)[2].

ToxicityPathway Nitro Nitroaromatic Core (4-Amino-5-nitronicotinamide) Enzyme Nitroreductase (NADPH-dependent) Nitro->Enzyme Binds Radical Nitro Radical Anion (Redox Cycling) Enzyme->Radical 1e- Reduction ROS Reactive Oxygen Species (Superoxide) Radical->ROS O2 Exposure MetHb Methemoglobinemia (Fe2+ to Fe3+) ROS->MetHb Oxidizes Hb

Fig 1. Mechanistic toxicity pathway of nitroaromatic compounds leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

In accordance with5[5], engineering controls (like fume hoods) are the primary defense against toxic exposure[6]. However, robust PPE is the critical secondary barrier.

Table 2: Evidence-Based PPE Requirements

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layer Nitrile (Powder handling). If using DMSO/DMF: Laminated (Silver Shield) inner glove.Nitrile protects against dry powder. However, organic solvents like DMSO rapidly permeate nitrile, carrying dissolved nitroaromatics directly through the skin barrier.
Eye/Face Chemical splash goggles (ANSI Z87.1+).Prevents mucosal absorption of airborne dust particulates, which can cause severe eye irritation (H319)[2].
Respiratory N95 or P100 Particulate Respirator (if engineering controls fail).Mitigates inhalation of fine powders, preventing direct transport of the nitroaromatic core into the highly vascularized pulmonary alveoli[6].
Body Flame-resistant (FR) lab coat with knit cuffs.Prevents static buildup and protects against potential localized deflagration, a known risk with concentrated nitroaromatics[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system . Do not proceed to the next step unless the validation check is successful.

Protocol 1: Safe Weighing and Reaction Setup
  • Preparation & PPE Verification: Don required PPE.

    • Validation Check: Perform a manual inflation test on your gloves to check for microscopic pinhole leaks before putting them on.

  • Environmental Control: Conduct all powder handling inside a certified chemical fume hood or ventilated balance enclosure[7].

    • Validation Check: Check the digital hood monitor to ensure face velocity is actively maintaining 80–100 feet per minute (fpm). Perform a tissue flutter test at the sash opening.

  • Static Mitigation: Nitroaromatic powders can aerosolize via static repulsion. Use an anti-static ionizer gun (e.g., Zerostat) on the weighing spatula and weigh boat.

    • Validation Check: Observe the powder; if it clings erratically to the metal spatula, re-apply the anti-static gun before transferring.

  • Weighing & Solubilization: Dispense the required mass. To avoid transporting toxic dust across the lab, dissolve the powder in your primary reaction solvent (e.g., DMSO) inside the fume hood.

    • Validation Check: Hold the sealed vial to the light. Ensure no visible dry particulates remain in the solvent before removing the secondary containment vessel from the hood.

  • Nitrosamine Mitigation (Reaction Specific): If your synthesis involves nitrite impurities, proactively add an antioxidant (such as ascorbic acid) to the reaction mixture to scavenge nitrites and prevent nitrosamine formation[1].

Workflow Step1 1. Pre-Operation Verify Fume Hood & PPE Step2 2. Weighing Use Ventilated Enclosure Step1->Step2 Step3 3. Transfer Closed-System & Secondary Containment Step2->Step3 Step4 4. Reaction Setup Add Antioxidants to Mitigate Nitrosation Step3->Step4 Step5 5. Decontamination Wet Wipe & HEPA Vacuum Step4->Step5

Fig 2. Step-by-step operational workflow for handling 4-Amino-5-nitronicotinamide.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent widespread laboratory contamination.

Protocol 2: Step-by-Step Spill Cleanup
  • Isolation: Immediately restrict access to the spill zone. If the spill occurred outside of a fume hood, all personnel must evacuate until those equipped with NIOSH-approved P100 respirators can respond[6].

  • Containment: Surround the spilled powder with damp absorbent pads. Never dry sweep a nitroaromatic powder , as this will aerosolize the toxin.

    • Validation Check: Visually inspect the perimeter of the damp pads to ensure no dry powder is escaping the containment ring.

  • Collection: Use a HEPA-filtered vacuum dedicated to hazardous materials[7]. If unavailable, carefully wipe up the damp powder using a compatible solvent mixture (e.g., water/ethanol).

  • Decontamination: Wash the affected surface with a mild alkaline detergent to break down residual organic material, followed by a thorough distilled water rinse.

    • Validation Check: Swipe the cleaned area with a clean white filter paper. If any yellow/orange discoloration is present, repeat the alkaline wash.

  • Waste Segregation: Place all contaminated wipes, PPE, and collected powder into a clearly labeled, sealable hazardous waste container designated for "Toxic Nitroaromatic Waste." Do not mix this waste with strong oxidizers or concentrated acids.

References

  • 4-Amino-5-nitronicotinamide | High-Purity Research Chemical. Benchchem. 1

  • 1-(4-Amino-5-nitropyridin-3-yl)ethanone Product Data. BLD Pharm. 2

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH) / PMC. 3

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. 8

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.